

Physical and chemical properties of Simonellite.

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Compound of Interest

Compound Name:	Simonellite
Cat. No.:	B3050639

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An In-depth Technical Guide to the Physical and Chemical Properties of **Simonellite**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simonellite ($C_{19}H_{24}$) is a rare organic mineral, classified as a hydrocarbon. It is a polycyclic aromatic hydrocarbon, chemically identified as 1,1-dimethyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene^[1]. First discovered by Italian geologist Vittorio Simonelli, after whom it is named, it occurs naturally in sedimentary rocks and lignite deposits, apparently derived from diterpenes in coniferous resins^{[2][3]}. **Simonellite**, along with compounds like cadalene and retene, serves as a significant biomarker for higher plants, making it valuable in the paleobotanic analysis of rock sediments^[2]. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from mineralogical databases and crystallographic studies.

Chemical Properties and Composition

Simonellite is a saturated tetracyclic hydrocarbon. Its chemical identity has been confirmed through synthesis and structural analysis.

Table 1: General Chemical Properties of **Simonellite**

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{24}$	[4] [5]
IUPAC Name	1,1-dimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthrene	[5]
Molecular Weight	252.4 g/mol	[5] [6]
CAS Registry Number	27530-79-6	[5]
InChIKey	XZDCNNOTTUOTGE-UHFFFAOYSA-N	[6]
Classification	Hydrocarbon Mineral	[4]

Table 2: Elemental Composition of **Simonellite**

Element	Weight Percentage (Ideal)	Source(s)
Carbon (C)	90.42%	[1] [7]
Hydrogen (H)	9.58%	[1] [7]

Spectroscopic Data

Spectroscopic data for **Simonellite** are cataloged in various databases. While the raw spectra are not publicly detailed in the cited literature, the existence of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR), and Raman spectra is noted[\[5\]](#).

- Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for both sp^2 (aromatic) and sp^3 (aliphatic) hybridized carbons, consistent with its tetrahydrophenanthrene structure.
- Raman Spectroscopy: Raman spectra are available in the RRUFF project database, collected using 532 nm and 780 nm laser wavelengths[\[5\]](#).
- Mass Spectrometry (MS): GC-MS data would confirm the molecular weight with a molecular ion peak (m/z) around 252.4 and provide a fragmentation pattern useful for structural

elucidation.

Physical and Crystallographic Properties

Simonellite typically appears as white, translucent crystalline incrustations[1][4].

Table 3: Physical Properties of **Simonellite**

Property	Value	Source(s)
Color	White	[1][4][7]
Appearance	Translucent Crystalline Crusts	[1][4]
Streak	White	[7]
Density (Measured)	1.08 g/cm ³	[1][4][7]
Density (Calculated)	1.10 g/cm ³	[1][4]
Hardness	Not Determined	[1]
Melting Point	59°C - 60°C	[1]
Boiling Point	314°C - 316°C	[1]

Table 4: Crystallographic Data for **Simonellite**

Property	Value	Source(s)
Crystal System	Orthorhombic	[4] [5]
Point Group	2/m 2/m 2/m (Dipyramidal)	[1] [4]
Space Group	Pnna	[1] [4]
Unit Cell Dimensions	$a = 9.231(3) \text{ \AA}$, $b = 9.134(3) \text{ \AA}$, $c = 36.01(1) \text{ \AA}$	[1] [4]
Unit Cell Volume	3036.22 \AA^3	[4]
Z (Formula units/cell)	8	[1]
Optical Class	Biaxial	[1]

Solubility and Thermodynamic Properties

Solubility

Simonellite's solubility reflects its nonpolar hydrocarbon nature.

Table 5: Solubility of **Simonellite**

Solvent	Solubility	Source(s)
Benzene	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Alcohol	Slightly Soluble	[4]

Thermodynamic Properties

Specific experimental thermodynamic data for **Simonellite**, such as enthalpy of formation, are not readily available in the surveyed literature. For minerals, these properties are typically determined via calorimetry, but no such studies for **Simonellite** were identified.

Experimental Protocols

Detailed experimental procedures from the original characterization studies are not fully available. The following are generalized protocols representing standard methodologies for determining the key properties of a solid organic mineral like **Simonellite**.

Single-Crystal X-ray Diffraction

The crystal structure of **Simonellite** was determined from material recrystallized from benzene[1]. A general protocol for this technique is as follows:

- Crystal Preparation: A single, high-quality crystal of **Simonellite** (approx. 0.1-0.3 mm) is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.
- Diffraction Measurement: The crystal is rotated in the beam, and the intensities and positions of the diffracted X-rays are measured by a detector at a controlled temperature (e.g., 293 K).
- Structure Solution: The resulting diffraction pattern is indexed to determine the unit cell parameters and space group (Pnna for **Simonellite**)[1][4]. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.
- Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to best fit the calculated diffraction pattern to the observed data, yielding the final molecular structure.

Density Measurement

The measured density of **Simonellite** is reported as 1.08 g/cm³[1][4]. A common method for accurately determining the density of a solid powder is gas pycnometry.

- Sample Preparation: A precisely weighed sample of crystalline **Simonellite** is placed in a sample chamber of a known volume.
- Analysis: The system is purged with an inert gas (typically helium). The gas is introduced into a reference chamber and then expanded into the sample chamber.

- Volume Calculation: By measuring the pressure change upon expansion, the volume of the solid sample is determined via the gas law (Archimedes' principle of fluid displacement).
- Density Calculation: Density is calculated by dividing the sample's mass by its measured volume.

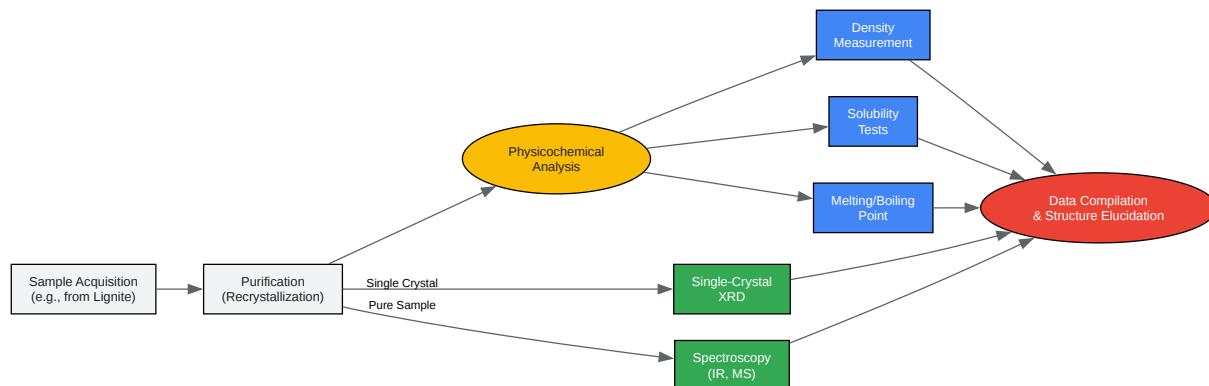
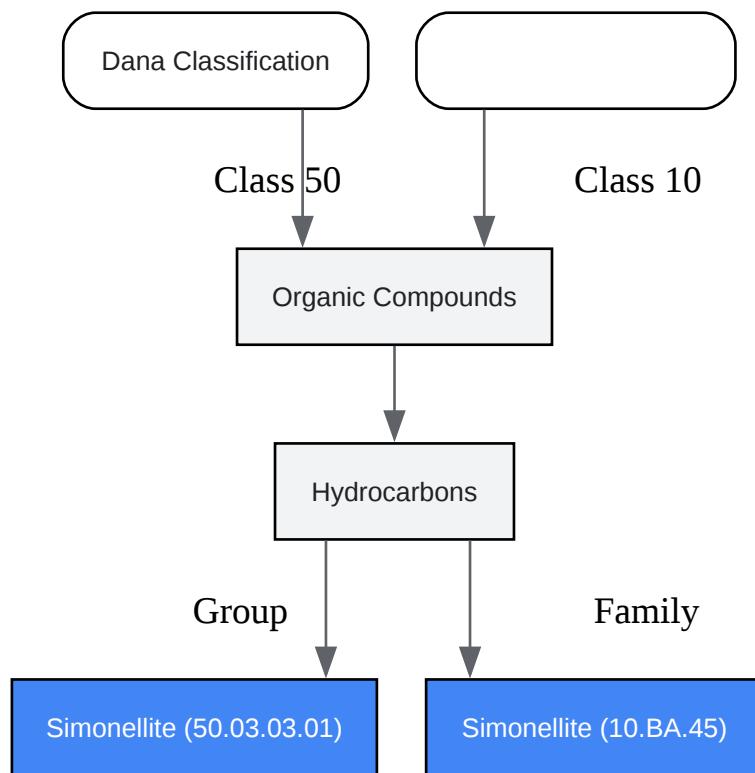
Solubility Determination

The qualitative solubility of **Simonellite** was determined in several organic solvents^[4]. A standard protocol involves:

- Sample Preparation: A small, measured amount of **Simonellite** (e.g., 10 mg) is added to a test tube.
- Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of benzene) is added to the test tube.
- Observation: The mixture is agitated at a constant temperature. The degree of dissolution is observed visually.
- Classification:
 - Soluble: The entire solid dissolves.
 - Slightly Soluble: Only a portion of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.

Visualizations

As a hydrocarbon mineral, **Simonellite** is not involved in biological signaling pathways. The following diagrams illustrate its classification and a generalized workflow for its characterization.



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